molecular formula C8H12N2O B13616841 (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13616841
M. Wt: 152.19 g/mol
InChI Key: PVGYHZXABTWSHT-UHFFFAOYSA-N
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Description

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H12N2O It belongs to the pyrazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
  • (5-cyclopropyl-2-methyl-pyrazol-3-yl)methanol

Uniqueness

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural uniqueness and potential for diverse applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1-cyclopropyl-3-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-6-7(5-11)4-10(9-6)8-2-3-8/h4,8,11H,2-3,5H2,1H3

InChI Key

PVGYHZXABTWSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2CC2

Origin of Product

United States

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